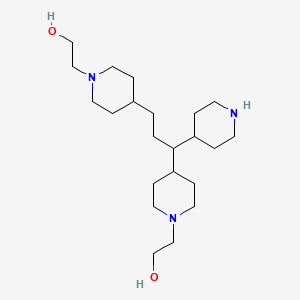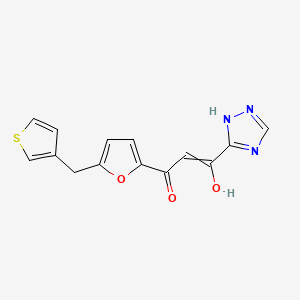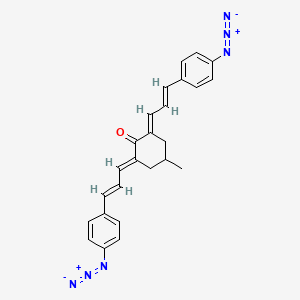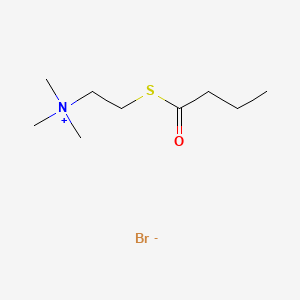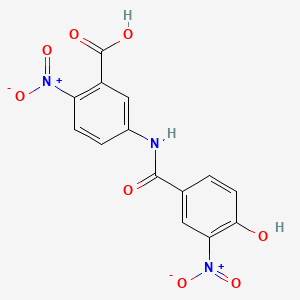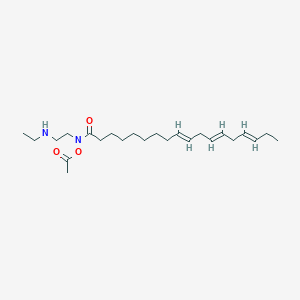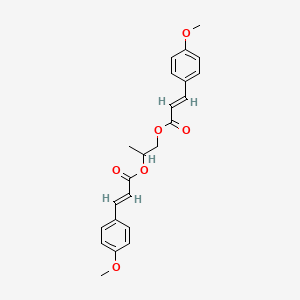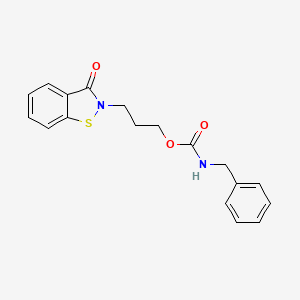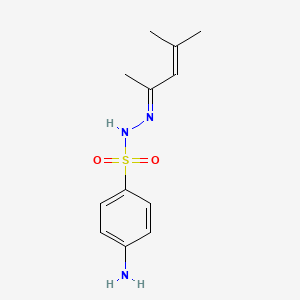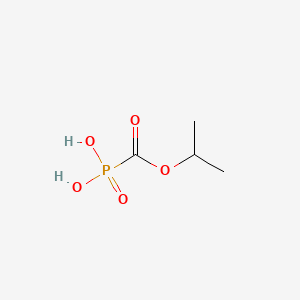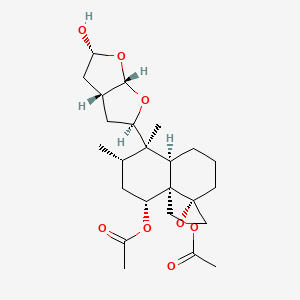
17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate is a synthetic derivative of testosterone, a primary male anabolic-androgenic steroid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate typically involves the esterification of 17beta-Hydroxyandrost-4-en-3-one (testosterone) with 3,3-dimethylbutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate undergoes various chemical reactions, including:
Oxidation: Conversion to 17-oxo derivatives.
Reduction: Formation of 17beta-hydroxy derivatives.
Substitution: Introduction of different functional groups at specific positions
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Applications De Recherche Scientifique
17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate has several scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of other steroid derivatives.
Biology: Employed in studies related to hormone regulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a standard in quality control processes
Mécanisme D'action
The mechanism of action of 17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates gene expression and protein synthesis, leading to its anabolic and androgenic effects. The molecular targets include various enzymes and signaling pathways involved in cellular growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Testosterone Enanthate
- Testosterone Cypionate
- Testosterone Decanoate
- Testosterone Undecanoate
Uniqueness
17beta-Hydroxyandrost-4-en-3-one 3,3-dimethylbutyrate is unique due to its specific ester group, which influences its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This makes it distinct from other testosterone derivatives in terms of its duration of action and potency .
Propriétés
Numéro CAS |
38965-27-4 |
|---|---|
Formule moléculaire |
C25H38O3 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3,3-dimethylbutanoate |
InChI |
InChI=1S/C25H38O3/c1-23(2,3)15-22(27)28-21-9-8-19-18-7-6-16-14-17(26)10-12-24(16,4)20(18)11-13-25(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21-,24-,25-/m0/s1 |
Clé InChI |
LVMDQTKLLVECJT-FYVXYBBASA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CC(C)(C)C)CCC4=CC(=O)CC[C@]34C |
SMILES canonique |
CC12CCC3C(C1CCC2OC(=O)CC(C)(C)C)CCC4=CC(=O)CCC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


